2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene
Overview
Description
“2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene” is an organo-bromine compound . It has a molecular weight of 319.1 and its IUPAC name is 2-bromo-1-(methylsulfonyl)-4-(trifluoromethoxy)benzene . It is primarily used as a reagent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(4-6(7)9)15-8(10,11)12/h2-4H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 319.1 . More detailed properties were not found in the sources I retrieved.Scientific Research Applications
Synthesis and Chemical Transformations
2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene serves as a key intermediate in various synthetic processes. Its applications include the synthesis of naphthalenes and naphthols. For instance, it has been used in the formation of 1,2-dehydro-3-(trifluoromethoxy)benzene and 1,2-dehydro-4-(trifluoromethoxy)benzene, which are then utilized in further synthetic reactions with furan. These reactions yield cycloadducts that can be converted into 1- and 2-(trifluoromethoxy)naphthalenes and trifluoromethoxy-1-naphthols through various processes like reduction, acid-catalyzed isomerization, or bromination (Schlosser & Castagnetti, 2001).
Catalysis and Reaction Mechanisms
The compound has been utilized in studying reaction mechanisms and catalysis. An example of its use is in the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane, showcasing its role in complex organic reactions involving sodium dithionite (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
Intermediate in Organic Synthesis
This chemical plays a crucial role as an intermediate in the synthesis of various organic compounds. For instance, its derivatives have been used in the synthesis of benzoxazoles from carboxylic acids, indicating its versatility in organic synthesis (Kumar, Rudrawar, & Chakraborti, 2008). Additionally, its derivatives have been employed in the unusual synthesis of 5-aryl-2-acetylpyrrole, demonstrating its utility in creating novel organic structures (Petrov, Kalyazin, & Somov, 2021).
Crystallographic Studies
Crystallographic studies involving derivatives of this compound have been conducted to understand its structural properties. For example, research on the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, a related compound, has provided insights into the molecular configuration and intermolecular interactions, which are vital for understanding its reactivity and applications in synthesis (Dai & Wang, 2015).
Novel Organic Reactions
The compound is instrumental in developing new organic reactions. For instance, its derivatives have been used in the synthesis of organofluorine compounds, offering new pathways for creating fluorine-containing molecules (Castagnetti & Schlosser, 2001). Furthermore, it has facilitated the construction of indole rings from 2-ethynylaniline derivatives, showcasing its role in complex molecule construction (Hiroya, Itoh, Ozawa, Kanamori, & Sakamoto, 2002).
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-methylsulfonyl-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(4-6(7)9)15-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBDKHOYTORIOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195177 | |
Record name | Benzene, 2-bromo-1-(methylsulfonyl)-4-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1445322-50-8 | |
Record name | Benzene, 2-bromo-1-(methylsulfonyl)-4-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445322-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-bromo-1-(methylsulfonyl)-4-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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